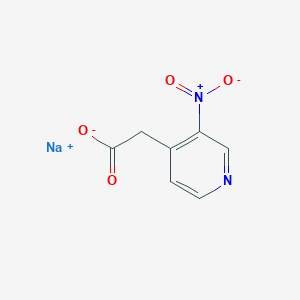
4-Pyridineaceticacid,3-nitro-,sodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridineaceticacid,3-nitro-,sodiumsalt is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an acetic acid group and a nitro group, with the sodium salt form enhancing its solubility in water
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridineaceticacid,3-nitro-,sodiumsalt typically involves the nitration of pyridine derivatives. One common method is the direct nitration of pyridine using nitric acid under controlled conditions . The reaction conditions must be carefully managed to avoid over-nitration and to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity.
化学反応の分析
Types of Reactions
4-Pyridineaceticacid,3-nitro-,sodiumsalt can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Acid chlorides or anhydrides for esterification, and amines for amidation.
Major Products Formed
Oxidation: Formation of nitro-pyridine derivatives with higher oxidation states.
Reduction: Formation of 4-pyridineaceticacid,3-amino-,sodiumsalt.
Substitution: Formation of esters or amides depending on the reagents used.
科学的研究の応用
4-Pyridineaceticacid,3-nitro-,sodiumsalt has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 4-Pyridineaceticacid,3-nitro-,sodiumsalt depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the acetic acid group can form hydrogen bonds and interact with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Pyridineaceticacid,3-amino-,sodiumsalt: Similar structure but with an amino group instead of a nitro group.
4-Pyridinecarboxylicacid,3-nitro-,sodiumsalt: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Uniqueness
4-Pyridineaceticacid,3-nitro-,sodiumsalt is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H5N2NaO4 |
|---|---|
分子量 |
204.12 g/mol |
IUPAC名 |
sodium;2-(3-nitropyridin-4-yl)acetate |
InChI |
InChI=1S/C7H6N2O4.Na/c10-7(11)3-5-1-2-8-4-6(5)9(12)13;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 |
InChIキー |
NMTWFTKPOOQPMJ-UHFFFAOYSA-M |
正規SMILES |
C1=CN=CC(=C1CC(=O)[O-])[N+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


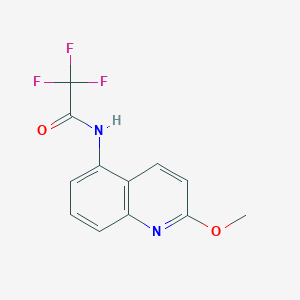

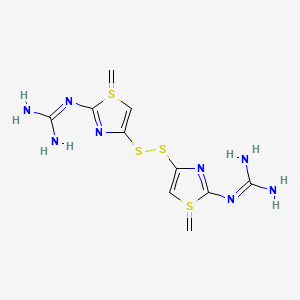
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
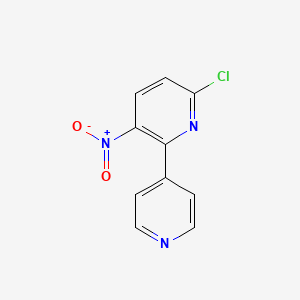
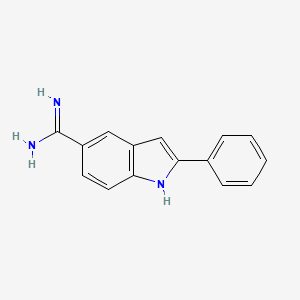

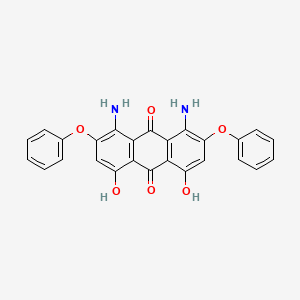



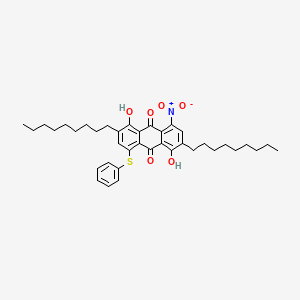
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
